molecular formula C13H16N2· HCl B195852 Medetomidine hydrochloride CAS No. 86347-15-1

Medetomidine hydrochloride

Cat. No. B195852
CAS RN: 86347-15-1
M. Wt: 236.74 g/mol
InChI Key: VPNGEIHDPSLNMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Medetomidine hydrochloride is a synthetic compound used as a surgical anesthetic and analgesic . It is an intravenously available alpha-2 adrenergic agonist . The drug has been developed by Orion Pharma .


Synthesis Analysis

A commercially viable and efficient method for the synthesis of medetomidine hydrochloride was developed combining two reliable synthetic approaches: the modern method for C–C bond formation through the sp2–sp3 Kumada cross-coupling and the classical method for the imidazole ring formation based on the Weidenhagen reaction .


Molecular Structure Analysis

Medetomidine is a member of imidazoles . It is normally found as its hydrochloride salt, medetomidine hydrochloride .


Chemical Reactions Analysis

The synthesis of medetomidine hydrochloride combines two reliable synthetic approaches: the modern method for C–C bond formation through the sp2–sp3 Kumada cross-coupling and the classical method for the imidazole ring formation based on the Weidenhagen reaction .


Physical And Chemical Properties Analysis

Medetomidine hydrochloride is a hydrochloride . Its molecular formula is C13H17ClN2 . The molecular weight is 236.74 g/mol .

Scientific Research Applications

Cardiovascular and Electroencephalographic Studies

  • Application in Calves : Medetomidine hydrochloride was used to study its effects on cardiovascular and electroencephalographic responses in neonatal male cow calves. The studies indicated bradycardia, initial hypertension followed by hypotension, and changes in brain activity, revealing its profound impact on sleep and decreased brain activity (Singh et al., 2011).

Cardiopulmonary Evaluation

  • Use in Cats : The cardiovascular effects of medetomidine hydrochloride were evaluated in clinically normal cats. This study found significant changes in heart rate, cardiac output, stroke volume, and vascular resistance, providing insights into its impact on feline cardiovascular physiology (Lamont et al., 2001).

Anaesthetic Applications

  • In Veterinary Practice : Medetomidine's role as a potent alpha2-adrenoreceptor in veterinary medicine was reviewed, highlighting its sedative and analgesic properties. This study offers insights into dose-dependent effects, respiratory depression, and cardiovascular implications in animals (Sinclair, 2003).
  • Impala Immobilization : The combination of medetomidine hydrochloride with ketamine hydrochloride was tested for immobilizing impalas, demonstrating its efficacy in wildlife management and veterinary anesthesia (Bush et al., 2004).

Pharmacological and Physiological Effects

  • Gastrointestinal Motility and Cardiorespiratory Function in Horses : A study explored the effects of medetomidine on horses, particularly in terms of cardiovascular function and gastrointestinal motility, providing crucial information for equine medicine (Tapio et al., 2019).
  • Effects on Schirmer Tear Test in Dogs : Research on the impact of medetomidine and its combination with butorphanol on tear production in dogs contributes to understanding its ophthalmic effects in veterinary medicine (Sanchez et al., 2006).

Miscellaneous Applications

  • Binary and Ternary Phase Diagrams Study : The binary phase diagram of medetomidine hydrochloride was determined, providing valuable information for chemical and pharmaceutical research (Choobdari et al., 2013).
  • Semen Quality in Domestic Cats : The impact of medetomidine on semen traits in domestic cats was investigated, offering insights for veterinary reproductive studies (Madrigal-Valverde et al., 2020).

Safety And Hazards

Medetomidine hydrochloride can be absorbed and may cause irritation following direct exposure to skin, eyes, or mouth . It is also highly flammable and toxic if swallowed, in contact with skin or if inhaled .

properties

IUPAC Name

5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNGEIHDPSLNMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

86347-14-0 (Parent)
Record name Medetomidine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086347151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3045691
Record name Medetomidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Medetomidine hydrochloride

CAS RN

86347-15-1
Record name 1H-Imidazole, 5-[1-(2,3-dimethylphenyl)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86347-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Medetomidine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086347151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Medetomidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEDETOMIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH210P244U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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